6-tert-butyl-3-[(2-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group, an ethoxyaniline moiety, and a triazine ring
Preparation Methods
The synthesis of 6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, 2-ethoxyaniline, and cyanuric chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile. The reaction temperature and time are optimized to ensure the desired product is obtained in high yield.
Synthetic Route: The synthetic route generally involves the nucleophilic substitution of cyanuric chloride with tert-butylamine and 2-ethoxyaniline. This results in the formation of the triazine ring with the desired substituents.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In industrial applications, the compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(TERT-BUTYL)-3-(2-ETHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE can be compared with other triazine derivatives, such as:
6-(TERT-BUTYL)-3-(2-METHOXYANILINO)-1,2,4-TRIAZIN-5(4H)-ONE: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
6-(TERT-BUTYL)-3-(2-CHLOROANILINO)-1,2,4-TRIAZIN-5(4H)-ONE:
6-(TERT-BUTYL)-3-(2-NITROANILINO)-1,2,4-TRIAZIN-5(4H)-ONE: The nitro group introduces additional functionality, making the compound useful for specific chemical transformations and biological studies.
Properties
Molecular Formula |
C15H20N4O2 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-tert-butyl-3-(2-ethoxyanilino)-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C15H20N4O2/c1-5-21-11-9-7-6-8-10(11)16-14-17-13(20)12(18-19-14)15(2,3)4/h6-9H,5H2,1-4H3,(H2,16,17,19,20) |
InChI Key |
WWEODTQCUDOVEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NN=C(C(=O)N2)C(C)(C)C |
Origin of Product |
United States |
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